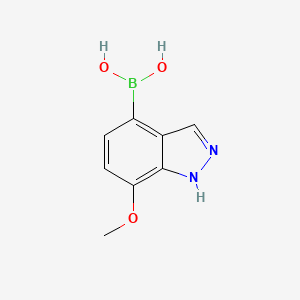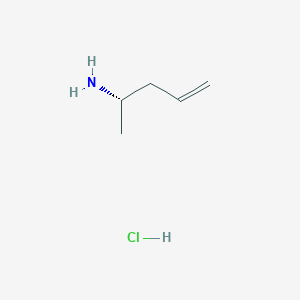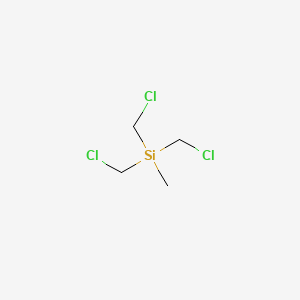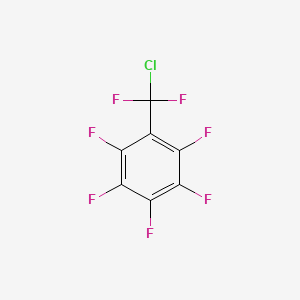
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, commonly known as PentaFluorobenzene (PFB), is a highly fluorinated aromatic compound that is used in a variety of scientific research applications. PFB is a versatile compound due to its unique properties, such as its high thermal stability and low reactivity to other chemicals. PFB is also a very useful compound for studying the effects of fluorination on the behavior of molecules.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is used in a variety of scientific research applications, such as in the study of organic and organometallic compounds, in the study of the effects of fluorination on the behavior of molecules, and in the synthesis of polymers. It is also used in the synthesis of pharmaceuticals and other substances, and in the study of the effects of fluorinated compounds on the environment.
Mecanismo De Acción
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is a highly fluorinated aromatic compound, which means that it has a high affinity for fluorine atoms. This allows it to interact with other molecules and form strong bonds. The fluorine atoms in 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene are also highly reactive, which allows it to be used in a variety of chemical reactions.
Biochemical and Physiological Effects
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the effects of oxidative stress. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has several advantages for use in laboratory experiments. It is highly stable and has a low reactivity to other chemicals, making it ideal for use in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. The main limitation of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is that it is highly fluorinated, which can make it difficult to work with in certain experiments.
Direcciones Futuras
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods for 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, exploring new applications for 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene, and studying the effects of fluorinated compounds on the environment. Additionally, further research into the biochemical and physiological effects of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene could lead to the development of new pharmaceuticals and other substances. Finally, research into the effects of fluorinated compounds on the behavior of molecules could lead to new insights into the structure and function of molecules.
Métodos De Síntesis
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene can be synthesized by a variety of methods, including the Friedel-Crafts acylation of chlorodifluoromethane with pentafluorobenzoyl chloride, the direct fluorination of toluene, and the reaction of pentafluorophenol with chlorodifluoromethane. The Friedel-Crafts acylation method is the most commonly used method, as it is the most efficient and cost-effective.
Propiedades
IUPAC Name |
1-[chloro(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-7(14,15)1-2(9)4(11)6(13)5(12)3(1)10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODMQQSMPMVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

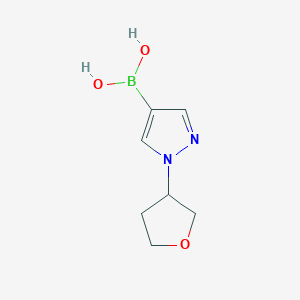


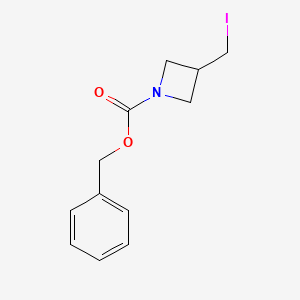
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

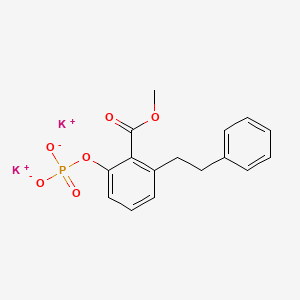
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
